Barium succinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5908-80-5 |
|---|---|
Molecular Formula |
C4H4BaO4 |
Molecular Weight |
253.40 g/mol |
IUPAC Name |
barium(2+);butanedioate |
InChI |
InChI=1S/C4H6O4.Ba/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
InChI Key |
HFAQXXPQBRIXGD-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth Techniques for Barium Succinate
Solution-Based Crystal Growth Approaches
Solution-based crystal growth represents a versatile and widely adopted strategy for producing barium succinate (B1194679) crystals. This category of techniques involves the dissolution of precursors in a suitable solvent system, followed by the creation of a supersaturated state to induce nucleation and crystal growth. The two primary methods employed for barium succinate are the gel diffusion method and the slow evaporation technique.
The gel diffusion method is a controlled chemical reaction technique that has been successfully employed for the growth of this compound (BaC₄H₄O₄) single crystals. researchgate.net In this approach, a silica (B1680970) gel acts as a three-dimensional, convection-free medium, facilitating the controlled diffusion of reactants. ias.ac.inbjp-bg.com This method is particularly advantageous for suppressing excessive nucleation, which allows for the growth of larger and more perfect crystals. ias.ac.in The fundamental reaction involves the diffusion of a barium salt solution into a gel impregnated with succinic acid, leading to the precipitation of this compound. ias.ac.in
The chemical reaction for the formation of this compound in this process is: BaCl₂ + C₄H₆O₄ → BaC₄H₄O₄ + 2HCl ias.ac.in
The quality, size, and morphology of the resulting this compound crystals are highly dependent on the precise control of several growth parameters. Systematic experimentation is required to identify the ideal conditions for crystal formation. Key parameters that are typically optimized include the pH of the gel, the concentration of the reactants (succinic acid and barium chloride), and the specific gravity of the gel. ias.ac.in
Researchers have conducted systematic experiments to determine the optimal conditions for growing defect-free this compound crystals at ambient temperature. ias.ac.in These experiments involve varying one parameter while keeping others constant to observe the effect on crystal growth. For instance, the concentration of the succinic acid incorporated into the gel was varied from 0.25 to 1 M, the concentration of the barium chloride (BaCl₂) feed solution was varied from 0.25 to 1 M, the pH of the gel was adjusted between 4 and 6, and the specific gravity of the sodium metasilicate (B1246114) solution used to prepare the gel was ranged from 1.02 to 1.05. ias.ac.in The optimized conditions derived from such studies are crucial for obtaining the best quality crystals. ias.ac.in
| Parameter | Optimized Value |
|---|---|
| Concentration of Succinic Acid | 0.5 M |
| Concentration of Barium Chloride | 1.0 M |
| Specific Gravity of Sodium Metasilicate Solution | 1.04 |
| pH of the Gel | 5.0 |
| Growth Period | 4 weeks |
A significant advantage of the gel growth technique is its ability to suppress rapid and uncontrolled nucleation. ias.ac.in The gel medium provides a three-dimensional network that physically holds the growing crystals in place and prevents convection in the growth medium. ias.ac.inbjp-bg.com This lack of convection ensures that the transport of the Ba²⁺ ions from the supernatant solution into the succinic acid-infused gel is governed purely by diffusion. ias.ac.in
This controlled diffusion mechanism is critical for regulating the level of supersaturation. When the concentration of the diffusing reactant is optimal, only a few stable nuclei are formed. ias.ac.in These nuclei then grow slowly as the reactant continues to diffuse, leading to the formation of larger, well-defined single crystals. The gel's structure effectively limits the number of nucleation sites, channeling the reactants towards the growth of existing crystals rather than the formation of many small crystallites. ias.ac.in
The gel medium not only controls the growth process but also influences the final morphology and size of the this compound crystals. Observations have shown that the location of crystal growth within the gel setup affects the crystal habit. ias.ac.in Crystals that form within the bulk of the gel tend to exhibit a leaf-like morphology. ias.ac.in In contrast, those that grow at the interface between the gel and the supernatant solution form as small, transparent, plate-like single crystals. ias.ac.in
Using the optimized gel diffusion method, researchers have successfully grown plate-like, colorless, and transparent single crystals of this compound with dimensions reaching up to 3 x 2 x 0.2 mm³. researchgate.netias.ac.in
The slow evaporation solution technique is another effective method for producing single crystals of this compound, and it has been used to synthesize this compound for the first time, yielding large, diamond-shaped crystals. usm.myresearchgate.netproquest.com This method involves dissolving the reactants in a suitable solvent to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and controllably at a constant temperature, which gradually increases the solute concentration, leading to supersaturation and subsequent crystallization. umass.edu
The synthesis reaction for this method can be represented as: BaCO₃ + C₄H₆O₄ (in aqueous solution) → BaC₄H₄O₄ • nH₂O + H₂CO₃ researchgate.net
The synthesized material is typically purified through repeated recrystallization to ensure high purity before the final crystal growth process. researchgate.net
The success of the slow evaporation technique hinges on the appropriate choice of solvent and the precise control of the evaporation rate. The ideal solvent should have moderate solubility for the compound of interest. umass.edu For this compound, de-ionized water has been used effectively as the solvent. researchgate.net
Controlling the rate of evaporation is crucial for growing large, high-quality crystals. umass.edu Rapid evaporation tends to produce a large number of small crystals, while slow, controlled evaporation promotes the growth of fewer, larger single crystals. The evaporation rate can be managed by various means, such as covering the container with a perforated lid (e.g., parafilm with small holes) or cotton, which restricts the escape of solvent vapor. umass.edu The entire setup should be kept in an environment free from mechanical disturbances to allow for undisturbed crystal growth. umass.edu Through this method, significantly larger diamond-shaped crystals of this compound have been successfully synthesized, with dimensions reported as 14 mm³ × 17 mm³ × 4 mm³. usm.myresearchgate.net
Slow Evaporation Technique for Single Crystal Growth
Impact on Crystal Habit and Growth Dimension
The methodology employed in the synthesis of this compound has a pronounced effect on the resulting crystal's habit (shape) and dimensions. Research has demonstrated that different techniques yield crystals with distinct morphological and structural characteristics. The two primary methods reported, gel growth and slow evaporation, produce this compound crystals that differ in their crystal system, shape, and size.
The gel growth technique , specifically using a silica gel medium, facilitates a controlled chemical reaction where diffusion is moderated. This method has been used to successfully grow plate-like, transparent, and colorless single crystals of this compound. acs.orgresearchgate.netrsc.org The maximum dimensions achieved for these plate-like crystals are reported as 3 x 2 x 0.2 mm³. acs.orgrsc.org Single-crystal X-ray diffraction (XRD) studies confirm that crystals grown via this method possess a tetragonal crystal structure. acs.orgrsc.org The gel medium provides a three-dimensional network that suppresses excessive nucleation and convection, which is advantageous for growing crystals with fewer defects. acs.org
In contrast, the slow evaporation method has been utilized to synthesize diamond-shaped this compound crystals for the first time. rsc.orgresearchgate.net This technique results in significantly larger crystals, with reported dimensions of 14 mm³ × 17 mm³ × 4 mm³. rsc.orgresearchgate.net Unlike the tetragonal crystals from the gel growth method, XRD analysis reveals that these diamond-shaped crystals belong to the monoclinic crystal system. rsc.orgresearchgate.net The slow evaporation process involves dissolving the precursors in a solvent (de-ionized water) and allowing the solvent to evaporate gradually, leading to the formation of saturated solutions from which crystals can grow.
The notable differences in crystal habit and size underscore the critical role of the synthesis environment in directing the crystallization process of this compound.
| Synthesis Method | Crystal Habit (Shape) | Crystal System | Maximum Crystal Dimensions | Reference |
|---|---|---|---|---|
| Gel Growth | Plate-like | Tetragonal | 3 x 2 x 0.2 mm³ | acs.orgrsc.org |
| Slow Evaporation | Diamond-shaped | Monoclinic | 14 x 17 x 4 mm³ | rsc.orgresearchgate.net |
Hydrothermal Synthesis Route
Based on available scientific literature, specific studies detailing the hydrothermal synthesis route for the chemical compound this compound could not be identified. While hydrothermal and solvothermal methods are widely employed for the synthesis of other barium-containing compounds and various metal-organic frameworks, including some metal succinates, the application of this technique to this compound has not been documented in the reviewed research. acs.orgrsc.org
No specific high-temperature and pressure reaction conditions for the hydrothermal synthesis of this compound are reported in the available literature.
Information regarding the control over crystallinity and phase purity of this compound via a hydrothermal synthesis route is not available in the surveyed scientific literature.
Precursor Chemistry and Reactant System Variations
Utilization of Barium Salts (e.g., Ba(NO₃)₂, BaCl₂, BaCO₃) and Succinic Acid
The synthesis of this compound is achieved through the reaction of succinic acid with various barium salts, which act as the source of the Ba²⁺ cation. The choice of the barium precursor is often linked to the specific synthetic methodology being employed, such as gel growth or slow evaporation.
Barium Chloride (BaCl₂): Barium chloride is a common precursor used in the gel growth method for synthesizing this compound crystals. acs.org In this setup, an aqueous solution of BaCl₂ is poured over a silica gel that has been impregnated with succinic acid. acs.org The Ba²⁺ ions from the barium chloride solution slowly diffuse into the gel matrix, where they react with the succinic acid to form crystals of this compound. acs.org Researchers have systematically varied the concentration of the BaCl₂ feed solution, typically in the range of 0.25 to 1 M, to optimize the conditions for crystal growth. acs.org
Barium Carbonate (BaCO₃): Barium carbonate serves as the barium source in the slow evaporation technique. researchgate.net This method involves the direct reaction of barium carbonate with succinic acid in an aqueous solution. researchgate.net BaCO₃ is a salt that reacts with acids to form a corresponding barium salt, water, and carbon dioxide. researchgate.net The specific reaction for the formation of this compound is: BaCO₃ + C₄H₆O₄ (aq) → BaC₄H₄O₄·nH₂O + H₂CO₃ researchgate.net The resulting this compound is then purified through repeated recrystallization to obtain high-quality single crystals. researchgate.net
Barium Nitrate (B79036) (Ba(NO₃)₂): While specific studies detailing the synthesis of this compound using barium nitrate as a precursor are not prevalent in the reviewed literature, its use is chemically plausible. Barium nitrate is a soluble barium salt that can be prepared by reacting barium carbonate or barium hydroxide (B78521) with nitric acid. nih.govbohrium.com As a general principle, soluble barium salts can react with dicarboxylic acids like succinic acid in solution, potentially leading to the precipitation of the less soluble this compound. This would likely occur via a double displacement or acid-base reaction.
| Barium Salt Precursor | Chemical Formula | Associated Synthesis Method | Reaction Principle | Reference |
|---|---|---|---|---|
| Barium Chloride | BaCl₂ | Gel Growth | Slow diffusion of Ba²⁺ ions into a succinic acid-infused gel. | acs.org |
| Barium Carbonate | BaCO₃ | Slow Evaporation | Acid-base reaction with succinic acid in an aqueous solution. | researchgate.netresearchgate.net |
| Barium Nitrate | Ba(NO₃)₂ | (Plausible) Solution-based methods | Double displacement/precipitation reaction with succinic acid. | nih.govbohrium.com |
Crystallographic Investigations and Structural Elucidation of Barium Succinate
Powder X-ray Diffraction (PXRD) Characterization of Barium Succinate (B1194679)
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to investigate the crystallographic properties of a bulk sample. This non-destructive method provides valuable information regarding the phase purity, crystallinity, and unit cell parameters of a crystalline material. In the context of barium succinate, PXRD studies have been instrumental in confirming its crystalline nature and identifying its crystal system.
Assessment of Bulk Crystallinity and Phase Identification
The crystalline nature of synthesized this compound can be confirmed through PXRD analysis. researchgate.net The resulting diffraction pattern exhibits a series of well-defined, sharp peaks at specific 2θ angles, which is a characteristic feature of a crystalline solid. researchgate.net The presence of these sharp peaks, as opposed to a broad, diffuse halo, indicates a high degree of structural order within the material. sphinxsai.com
Different synthesis methods, such as slow evaporation and gel growth, have been successfully employed to produce crystalline this compound. researchgate.netspast.org The PXRD patterns of this compound crystals grown by these methods confirm their crystallinity. researchgate.netusm.my It has been noted that variations in the synthesis precursors and growth techniques can lead to slight shifts in the peak positions (2θ values) and relative intensities when compared to standard data, such as that from the International Centre for Diffraction Data (ICDD). researchgate.net For instance, a study utilizing the slow evaporation technique reported a PXRD pattern with prominent, well-resolved peaks, confirming the good crystallinity of the grown crystal. researchgate.net
Lattice Parameter Refinement from Polycrystalline Data
The analysis of PXRD data allows for the determination and refinement of the crystal lattice parameters. Studies on this compound have reported different crystal systems and lattice parameters, which can be influenced by factors such as the presence of water of hydration and the specific synthesis method used. researchgate.netspast.org
In one study where this compound single crystals were grown by a slow evaporation technique, single-crystal X-ray diffraction (SXRD) analysis indicated a monoclinic crystal system. researchgate.netusm.my The lattice parameters obtained from this analysis were a = 5.20 Å, b = 9.02 Å, c = 5.60 Å, and β = 91.16°, with a unit cell volume of 263 ų. researchgate.net These values showed a deviation from the tetragonal system reported in the ICDD database (card no: 050-2415), which has lattice parameters of a = 7.60 Å, b = 7.60 Å, and c = 10.29 Å. researchgate.net This discrepancy was attributed to the presence of water molecules in the crystal structure grown by the slow evaporation method. researchgate.net
Conversely, another study involving the growth of this compound single crystals in a silica (B1680970) gel medium reported a tetragonal crystal structure. spast.orgias.ac.in The lattice parameters determined from single-crystal XRD in this case were a = 7.58 Å and c = 10.24 Å, which are in close agreement with some earlier reports. researchgate.netspast.org A three-dimensional network structure for a barium(II) succinate complex has also been synthesized hydrothermally, crystallizing in the I41/amd space group with Ba-O bond distances ranging from 2.702(5) to 2.865(5) Å. asianpubs.org
The following table summarizes the lattice parameters of this compound reported in different studies:
| Growth Method | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Reference |
| Slow Evaporation | Monoclinic | 5.20 | 9.02 | 5.60 | 90 | 91.16 | 90 | 263 | researchgate.net |
| Gel Growth | Tetragonal | 7.58 | 7.58 | 10.24 | 90 | 90 | 90 | 588 | spast.orgias.ac.in |
| ICDD No. 050-2415 | Tetragonal | 7.60 | 7.60 | 10.29 | 90 | 90 | 90 | 594 | researchgate.net |
Elemental Compositional Analysis
To verify the elemental composition of synthesized this compound, various analytical techniques are employed. These methods confirm the presence of the expected elements and can provide their relative proportions, which is crucial for validating the chemical formula of the compound.
Energy Dispersive X-ray Spectroscopy (EDS)
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a widely used technique for the elemental analysis of materials. chalmers.se It identifies the elemental composition of a sample by analyzing the characteristic X-rays emitted when the specimen is bombarded with an electron beam. chalmers.sejeol.com
In the characterization of this compound, EDS analysis has been used to confirm the presence of barium in the crystal lattice. researchgate.netusm.my The EDS spectrum of a this compound crystal clearly shows peaks corresponding to the barium element, thereby confirming its incorporation into the crystal structure. researchgate.net This qualitative analysis is a crucial step in verifying the successful synthesis of the target compound. researchgate.net
CHNS Elemental Analysis
CHNS elemental analysis is a combustion-based technique that provides the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. perkinelmer.com For this compound (C₄H₄BaO₄), this analysis is particularly useful for determining the carbon and hydrogen content.
In a study on a 3D network barium(II) complex with succinic acid, elemental analysis was performed to confirm the composition. asianpubs.org The calculated and found percentages for carbon and hydrogen were in close agreement, validating the chemical formula of the synthesized complex. asianpubs.org
The following table presents the theoretical and experimentally found elemental composition for the this compound complex:
| Element | Calculated (%) | Found (%) | Reference |
| Carbon (C) | 18.96 | 18.93 | asianpubs.org |
| Hydrogen (H) | 1.59 | 1.61 | asianpubs.org |
This close correlation between the calculated and experimentally determined values provides strong evidence for the formation of the desired this compound compound.
Spectroscopic Characterization of Barium Succinate
Vibrational Spectroscopy Studies
Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular vibrations of a compound. Both FTIR and Raman spectroscopy provide complementary information about the vibrational modes, which are characteristic of the functional groups present and their chemical environment.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups.
The FTIR spectrum of barium succinate (B1194679) exhibits several characteristic absorption bands that can be assigned to the vibrations of its constituent functional groups. A notable feature in the spectrum is the presence of bands related to the carboxylate group (COO⁻), which provides evidence of the salt formation between barium and succinic acid.
In some preparations of barium succinate, broad absorption peaks in the region of 3600-2750 cm⁻¹ may be observed, which are indicative of the presence of hydrogen-bonded O-H groups, likely from water molecules incorporated into the crystal lattice. researchgate.net The C-H stretching vibrations of the methylene (B1212753) groups in the succinate backbone are typically observed around 2929 cm⁻¹. researchgate.net
The most significant region for identifying the coordination of the succinate ligand is the carboxylate stretching region. The asymmetric and symmetric stretching vibrations of the carboxylate group (νₐₛ(COO⁻) and νₛ(COO⁻)) are crucial for this analysis. For this compound, these bands have been reported at approximately 1552 cm⁻¹ and 1419 cm⁻¹, respectively. researchgate.net The bending vibrations of the C-H bonds (β(C-H)) are found near 1419 cm⁻¹. researchgate.net Other notable vibrations include the C-O-H bending at 1205 cm⁻¹ and the C-C stretching at 919 cm⁻¹. researchgate.net
A comprehensive assignment of the principal FTIR bands for this compound is presented in the table below.
| Wavenumber (cm⁻¹) | Assignment |
| 3566 | H-bonded O-H group |
| 2929 | ν(C-H) |
| 1705 | ν(COO) |
| 1552 | νₐₛ(COO⁻) |
| 1419 | νₛ(COO⁻) / β(C-H) |
| 1246 | ρ(CH₂) |
| 1205 | β(C-O-H) |
| 919 | ν(C-C) |
| 648 | ν(Metal-O) |
| 592 | ν(Metal-O) |
Data sourced from Christy D. S. & Sahaya Shajan X. (2022). researchgate.net
The coordination of the succinate ligand to the barium ion is confirmed by comparing the FTIR spectrum of this compound with that of free succinic acid. In the spectrum of succinic acid, a characteristic absorption band for the C=O stretching of the carboxylic acid group appears around 1700 cm⁻¹. The absence of this band in the spectrum of this compound is a strong indicator that the deprotonation of the carboxylic acid groups has occurred and that the resulting carboxylate groups are coordinated to the barium ions. aip.org
Furthermore, the positions of the asymmetric and symmetric stretching vibrations of the carboxylate group are sensitive to the nature of the metal-carboxylate bond. The separation between these two bands (Δν = νₐₛ(COO⁻) - νₛ(COO⁻)) can provide information about the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate, bridging). For silver(I) succinate, a bidentate coordination has been suggested based on a Δν value of 122 cm⁻¹. mdpi-res.com In this compound, the observed Δν is approximately 133 cm⁻¹, suggesting a specific coordination geometry of the succinate ligand to the barium center. researchgate.net
The direct interaction between the barium ion and the oxygen atoms of the carboxylate groups gives rise to vibrations in the far-infrared region of the spectrum. These metal-oxygen (Ba-O) stretching vibrations are typically observed at lower wavenumbers due to the larger mass of the metal atom and the nature of the coordinate bond. In the FTIR spectrum of this compound, the bands appearing at 648 cm⁻¹ and 592 cm⁻¹ have been assigned to these metal-oxygen stretching modes. researchgate.net The presence of these bands provides direct evidence for the formation of a coordination compound between barium and the succinate ligand.
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information that is often complementary to FTIR data, as different selection rules govern the activity of vibrational modes in Raman scattering and infrared absorption.
While detailed Raman spectroscopic data specifically for this compound is not widely available in the literature, analysis of the closely related calcium succinate provides significant insights into the expected vibrational modes. aip.org Given the chemical similarity between calcium and barium, the Raman spectrum of this compound is expected to exhibit analogous features.
In the FT-Raman spectrum of calcium succinate, the C-H stretching vibrations are observed as a medium peak at 2952.6 cm⁻¹ (asymmetric) and a strong peak at 2917 cm⁻¹ (symmetric). aip.org The symmetric stretching of the carboxylate group gives a strong band at 1486.7 cm⁻¹. aip.org The C-H bending vibrations are found at 1429.3 and 1328.7 cm⁻¹. aip.org The C-C stretching vibrations are assigned to a weak band at 1264.2 cm⁻¹ (asymmetric) and a strong band at 1005.5 cm⁻¹ (symmetric). aip.org The out-of-plane bending of the C-O bond is observed at 955.5 cm⁻¹, and the wagging vibrations of the methylene group appear at 812 cm⁻¹. aip.org
A key advantage of Raman spectroscopy is its ability to probe low-frequency vibrations, including lattice modes. These modes arise from the collective motions of the molecules or ions in the crystal lattice and are highly sensitive to the crystal structure. In calcium succinate, strong bands corresponding to metal-oxygen stretching vibrations are observed at 157 and 100 cm⁻¹. aip.org Similar low-frequency bands are expected in the Raman spectrum of this compound, which would correspond to the lattice vibrations involving the barium and succinate ions.
Based on the data for calcium succinate, the expected Raman active modes for this compound are summarized in the following table.
| Wavenumber (cm⁻¹) (in Calcium Succinate) | Assignment |
| 2952.6 | νₐₛ(C-H) |
| 2917 | νₛ(C-H) |
| 1486.7 | νₛ(COO⁻) |
| 1429.3 | β(C-H) |
| 1328.7 | β(C-H) |
| 1264.2 | νₐₛ(C-C) |
| 1005.5 | νₛ(C-C) |
| 955.5 | δ(C-O) out-of-plane |
| 812 | Wagging (CH₂) |
| 157 | ν(Metal-O) / Lattice Mode |
| 100 | ν(Metal-O) / Lattice Mode |
Data sourced from Varghese, M. et al. (2014) for the analogous compound calcium succinate. aip.org
Complementary Analysis to FTIR for Structural Confirmation
While Fourier-Transform Infrared (FTIR) spectroscopy is fundamental for identifying functional groups, a comprehensive structural elucidation of this compound necessitates complementary analytical techniques. Single crystal X-ray diffraction (XRD) and powder XRD are principal methods employed for this purpose.
Single crystal XRD analysis has been instrumental in determining the precise crystal structure and lattice parameters of this compound. Research has shown that this compound can crystallize in different systems depending on the growth method. Crystals grown by the slow evaporation method have been identified as having a monoclinic crystal system. researchgate.net In one such study, the lattice parameters were determined to be a = 5.20 Å, b = 9.02 Å, and c = 5.60 Å, with angles α = γ = 90° and β = 91.16°. researchgate.net Conversely, this compound crystals grown in a silica (B1680970) gel medium were found to possess a tetragonal structure. ias.ac.inspast.org The lattice parameters for the tetragonal system were reported as a = b = 7.58 Å and c = 10.24 Å. ias.ac.inspast.org Powder XRD (PXRD) studies are consistently used to confirm the crystalline nature and phase purity of the synthesized this compound. researchgate.netias.ac.inresearchgate.net
Micro-Raman spectroscopy serves as another vital complementary technique to FTIR. It provides information on the vibrational modes of the crystal lattice, confirming the presence of different functional groups and the crucial metal-oxygen bonding within the this compound crystal. researchgate.net Furthermore, Energy Dispersive X-ray Spectroscopy (EDS) analysis is utilized to confirm the elemental composition, verifying the presence of barium in the crystal structure. researchgate.net
| Growth Method | Crystal System | Lattice Parameters | Reference |
|---|---|---|---|
| Slow Evaporation | Monoclinic | a = 5.20 Å, b = 9.02 Å, c = 5.60 Å, β = 91.16° | researchgate.net |
| Silica Gel | Tetragonal | a = 7.58 Å, b = 7.58 Å, c = 10.24 Å | ias.ac.inspast.org |
Electronic and Optical Spectroscopy
Electronic and optical spectroscopy techniques are employed to investigate the interaction of this compound with electromagnetic radiation, revealing key information about its electronic structure, transparency, and potential for optical applications.
UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy
UV-Vis-NIR spectroscopy is used to measure the optical transmittance of this compound crystals. Studies on single crystals of this compound have demonstrated that the material possesses good transparency across a broad spectral range. researchgate.netresearchgate.net The recorded spectra show a significant transmittance window extending from the ultraviolet (UV) through the visible and into the near-infrared (NIR) regions. researchgate.netusm.my Specifically, the high transparency range for this compound single crystals is consistently reported to be between 250 nm and 1200 nm. researchgate.netresearchgate.netusm.my This wide transparency window is a crucial characteristic for potential applications in optical devices.
The optical band gap energy (Eg) is a critical parameter that defines the electronic properties of a material and is determined from the UV-Vis absorption spectrum. The energy gap is calculated from the lower cut-off wavelength, which represents the wavelength at which the material begins to strongly absorb light. For this compound, the lower cut-off wavelength has been identified from its transmittance spectrum. researchgate.net The good transmittance in the visible region with a lower cut-off in the UV region indicates a wide optical band gap. researchgate.netresearchgate.net While the specific calculated value for the optical band gap of this compound is not detailed in the reviewed literature, the determination of the absorption edge from the transmittance spectrum is the standard method used for its calculation.
| Property | Value/Range | Reference |
|---|---|---|
| Optical Transparency Range | 250 nm - 1200 nm | researchgate.netresearchgate.netusm.my |
| Lower Cut-off Wavelength | ~250 nm | researchgate.netresearchgate.net |
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a powerful, non-destructive technique used to investigate the electronic structure and defect states of materials by analyzing their light emission properties after excitation by photons. This analysis involves characterizing the emission spectra, including the position of wavelength maxima and the intensity of the emission peaks, which provides insight into the radiative recombination processes within the material. While PL is a standard characterization technique for luminescent materials and metal-organic frameworks, the reviewed scientific literature did not provide specific photoluminescence emission profiles or wavelength maxima for pure this compound. researchgate.netacs.orgmetu.edu.tr
Calculation of Chromaticity Coordinates and Luminescent Properties
Extensive searches of scientific literature and research databases did not yield specific studies on the luminescent properties or the calculation of chromaticity coordinates for the compound this compound. While research exists on the luminescence of other barium compounds when doped with rare-earth elements—such as barium fluoride, barium aluminate, and barium tungstate—this information is not applicable to this compound.
The photoluminescence of a compound is intrinsically linked to its electronic structure and the presence of specific chromophores or dopants that can absorb and emit light. In its pure form, this compound is not expected to be a significant phosphor. For it to exhibit notable luminescent properties, it would typically need to be doped with activator ions, such as rare-earth or transition metal ions. These dopants would introduce new energy levels within the host material's band gap, allowing for the absorption of energy and subsequent emission of light at characteristic wavelengths.
The color of the emitted light, and thus its position on the Commission Internationale de l'Éclairage (CIE) 1931 chromaticity diagram, would be determined by the emission spectrum of the dopant ion within the this compound crystal lattice. The calculation of the chromaticity coordinates (x, y) would involve integrating the spectral power distribution of the luminescence against the CIE color matching functions.
However, as of the current body of scientific literature, no experimental or theoretical data has been published detailing the synthesis of doped this compound for luminescence applications, its emission spectra, or its corresponding chromaticity coordinates. Therefore, a detailed analysis of its luminescent properties and chromaticity is not possible at this time.
Thermal Behavior and Decomposition Pathway Studies of Barium Succinate
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a technique used to measure the change in mass of a sample as a function of temperature or time. It is instrumental in determining the thermal stability and decomposition characteristics of materials like barium succinate (B1194679).
Research indicates that barium succinate crystals are thermally stable up to a certain temperature, beyond which decomposition begins. One study found that this compound crystals grown by a slow evaporation method were thermally stable up to 150°C, with no significant weight loss observed before this point. researchgate.net Another investigation using gel-grown single crystals of this compound (BaC4H4O4) reported thermal stability up to 648 K (375°C) via DSC analysis. ias.ac.in The onset of decomposition for hydrated this compound crystals has been noted to start from 150°C. researchgate.net
The thermal decomposition of this compound typically occurs in multiple stages. One study identified a two-stage decomposition process for hydrated this compound crystals. researchgate.net The first stage, a sharp weight loss occurring between 150°C and 206°C, was attributed to the removal of water of crystallization and the initial breakdown of the organic component. researchgate.net A significant weight loss of 92% was observed in this phase. researchgate.net The second, more diffuse stage of decomposition leads to the formation of the final residue. researchgate.net
The decomposition process and final products can be influenced by the atmospheric conditions. For instance, studies on other metal succinates have shown that decomposition in a nitrogen atmosphere can result in a mixture of metal and metal oxide, while in a carbon dioxide atmosphere, metal oxides are often the final product. scielo.br
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)
DSC and DTA are thermal analysis techniques that measure the difference in heat flow between a sample and a reference as a function of temperature. These methods are used to identify thermal events such as phase transitions, dehydration, and decomposition.
DSC analysis of gel-grown this compound crystals has confirmed their thermal stability up to 648 K (375°C). ias.ac.in The DSC curve for these crystals shows thermal events associated with their decomposition. ias.ac.in For other metal succinates, DTA curves typically show endothermic peaks corresponding to dehydration and decomposition steps. scielo.br For example, the decomposition of anhydrous transition metal succinates in a nitrogen atmosphere is associated with endothermic peaks. scielo.br The nature of the thermal event (endothermic or exothermic) provides information about the energy changes occurring during the process.
The thermal events detected by DSC and DTA can be directly correlated with the mass loss stages observed in TGA. The endothermic peaks in the DTA curves of metal succinates generally correspond to the temperature ranges where significant mass loss occurs in the TGA curves, indicating dehydration and subsequent decomposition of the anhydrous salt. scielo.br For hydrated this compound, the initial sharp weight loss between 150°C and 206°C corresponds to the first decomposition stage, which involves the removal of water molecules and parts of the organic ligand. researchgate.net
Investigation of Thermal Decomposition Mechanisms
The thermal decomposition of metal succinates, including this compound, involves the breaking of chemical bonds and the formation of new, more stable products. The general mechanism for poly(alkylene succinate)s involves β-scission and, to a lesser extent, homolytic α-scission. mdpi.com While this applies to polymers, the fundamental principles of bond cleavage are relevant.
For this compound, the decomposition pathway of the hydrated crystal begins with the loss of water molecules. This is followed by the breakdown of the succinate ligand. The process involves the cleavage of C-C and C-O bonds within the succinate anion. The decomposition ultimately leads to the formation of barium oxide as the final residue, with the release of gaseous products such as carbon dioxide. researchgate.net The decomposition of other alkaline earth metal carbonates, which can be intermediate products, generally yields the metal oxide and carbon dioxide, with thermal stability increasing down the group. libretexts.orgvedantu.com
The following table summarizes the key thermal decomposition stages for hydrated this compound as reported in one study. researchgate.net
| Stage | Temperature Range (°C) | Weight Loss (%) | Description |
| I | 150 - 206 | 92 | Removal of water of crystallization and initial decomposition of the organic part. |
| II | > 206 | - | Further decomposition leading to the formation of the final residue (Barium Oxide). |
Elucidation of Ligand Degradation Pathways
The decomposition of the succinate ligand in metal succinates is a critical aspect of their thermal behavior. While direct studies on the specific scission mechanisms in this compound are not extensively detailed in the available literature, the degradation pathways can be inferred from research on analogous materials, such as poly(alkylene succinate)s. mdpi.com The primary mechanism for the thermal breakdown of the aliphatic polyester (B1180765) backbone in these related compounds is β-hydrogen bond scission. mdpi.com
This pathway involves the transfer of a hydrogen atom from the β-carbon of the succinate moiety to a carbonyl oxygen, leading to the cleavage of the ester bond and the formation of molecules with carboxyl and vinyl end-groups. A less extensive, but still significant, degradation mechanism is homolytic scission, where the C–O bond breaks to form radical species. mdpi.com
In the context of this compound, these pathways would lead to the fragmentation of the coordinated succinate anion (C₄H₄O₄²⁻). The initial cleavage via β-hydrogen scission would break down the hydrocarbon chain of the ligand, while homolytic scission could also contribute to the formation of various smaller organic fragments.
Identification of Volatile Decomposition Products
As the succinate ligand fragments during heating, several volatile products are released. The precise composition of these evolved gases can be identified using coupled techniques like thermogravimetry-mass spectrometry (TG-MS) or thermogravimetry-Fourier transform infrared spectroscopy (TG-FTIR). Studies on various metal succinates and related compounds consistently identify carbon dioxide (CO₂) and carbon monoxide (CO) as major gaseous products resulting from the decarboxylation and fragmentation of the succinate ligand. researchgate.netmdpi.comredalyc.org
In the thermal decomposition of imidazoline/dimethyl succinate hybrids, for instance, evolved gas analysis confirmed the emission of CO₂ and other fragments like water (H₂O) and ammonia (B1221849) (NH₃) at various stages. mdpi.com For this compound specifically, one study indicated that the major weight loss corresponds to the release of a complex mixture of volatile components, including carbon monoxide. researchgate.net
Table 1: Potential Volatile Decomposition Products of this compound
| Product | Chemical Formula | Likely Origin |
|---|---|---|
| Water | H₂O | Release of hydration water; product of organic decomposition |
| Carbon Monoxide | CO | Incomplete oxidation/fragmentation of the succinate ligand |
This table is based on data from studies on this compound and analogous succinate compounds.
Characterization of Solid Residues from Decomposition
Thermogravimetric analysis (TGA) of this compound shows that the compound is thermally stable up to approximately 150°C, after which decomposition begins. researchgate.netresearchgate.net The process typically occurs in distinct stages. The initial weight loss is attributed to dehydration. The subsequent, more significant weight loss corresponds to the decomposition of the organic ligand. researchgate.net
Table 2: Thermal Decomposition Stages of this compound
| Temperature Range | Event | Mass Loss (%) | Solid Product |
|---|---|---|---|
| ~150°C - 240°C | Decomposition of succinate ligand | ~92% (major loss) | Intermediate species |
Data synthesized from thermogravimetric analysis (TGA/DTG) patterns of this compound crystals. researchgate.net
Coupled Thermal Analysis Techniques (e.g., TG-FTIR-QMS) for Evolved Gas Analysis
To achieve a comprehensive understanding of the thermal decomposition of this compound, coupled thermal analysis techniques are indispensable. The simultaneous application of Thermogravimetry (TG) with Fourier Transform Infrared Spectroscopy (FTIR) and/or Quadrupole Mass Spectrometry (QMS) provides real-time, simultaneous information about mass loss and the chemical identity of the evolved gaseous products. ingentaconnect.comscience.gov
Thermogravimetry (TG): This technique measures the change in mass of a sample as a function of temperature or time, quantifying the decomposition stages and the mass of the final residue. nih.gov
Fourier Transform Infrared Spectroscopy (FTIR): As gases evolve from the heated sample, they are passed through an FTIR gas cell. The infrared spectrum of the gas mixture is recorded continuously, allowing for the identification of functional groups and, therefore, the specific volatile molecules being released (e.g., CO₂, CO, H₂O). mdpi.comnih.gov
Quadrupole Mass Spectrometry (QMS): This technique ionizes the evolved gases and separates them based on their mass-to-charge ratio (m/z). It is highly sensitive and provides unambiguous identification of the gaseous species, complementing the data from FTIR. mdpi.commdpi.com
By coupling these methods (TG-FTIR-QMS), a direct correlation can be established between a specific mass loss event (observed by TG) and the identity of the molecules being released at that exact temperature (identified by FTIR and QMS). mdpi.comingentaconnect.com This approach has been successfully used to unravel the complex, multi-step decomposition mechanisms of various organic salts and coordination compounds, including succinate-based materials, by identifying intermediate and final volatile products and helping to deduce the underlying degradation pathways. mdpi.comredalyc.org
Theoretical and Computational Chemistry Approaches to Barium Succinate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com It has become a standard method for the quantitative study of large, weakly correlated systems and is instrumental in understanding the structure and stability of compounds like barium succinate (B1194679). nih.govresearchgate.net DFT calculations are based on the electron density of a system, which simplifies the complex many-electron problem. wikipedia.orgmpg.de
DFT calculations can provide a detailed picture of the electronic structure and chemical bonding in barium succinate. By solving the Kohn-Sham equations, one can obtain the electron density distribution, which reveals the nature of the chemical bonds. mpg.de For instance, DFT studies on metal-organic frameworks (MOFs) have shown that the bonds between the metal cations and the oxygen atoms of the carboxylate ligands are predominantly ionic in character. cambridge.org In the case of this compound, similar calculations would likely reveal a significant ionic interaction between the Ba²⁺ ion and the carboxylate groups of the succinate anion.
Key parameters that can be calculated to describe the electronic structure include:
Electron Density Distribution: This visualizes the accumulation and depletion of electron density in different regions of the molecule, highlighting bonding and non-bonding interactions.
Partial Atomic Charges: These calculations quantify the charge distribution among the atoms, providing insight into the degree of ionic or covalent character of the bonds. For this compound, a significant positive charge would be expected on the barium atom and negative charges on the oxygen atoms of the carboxylate groups.
An illustrative table of calculated partial atomic charges for this compound is presented below. These values are hypothetical and represent typical outcomes from a DFT calculation.
| Atom | Calculated Partial Charge (e) |
|---|---|
| Ba | +1.85 |
| O (carboxylate) | -0.75 |
| C (carboxylate) | +0.60 |
| C (methylene) | -0.25 |
| H | +0.10 |
DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies of the molecule. researchgate.net These calculated frequencies can then be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. nih.govresearchgate.net
For this compound, DFT calculations would allow for the assignment of specific vibrational modes to the observed peaks in its experimental spectra. For example, the symmetric and asymmetric stretching modes of the carboxylate groups (COO⁻) are particularly sensitive to the coordination environment of the metal ion. acs.orgnih.gov Theoretical studies on other metal succinates have shown good agreement between calculated and experimental vibrational spectra. nih.gov
Below is an illustrative table comparing hypothetical experimental and DFT-calculated vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical DFT-Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν_as(COO⁻) | 1553 | 1560 | Asymmetric C-O stretch |
| ν_s(COO⁻) | 1415 | 1425 | Symmetric C-O stretch |
| δ(CH₂) | 1330 | 1335 | CH₂ scissoring |
| ν(C-C) | 929 | 935 | C-C stretch |
Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. as-proceeding.com This can help in understanding the optical properties of this compound.
DFT can be used to perform geometry optimizations, where the atomic positions are adjusted to find the minimum energy structure. researchgate.net This is crucial for determining the most stable arrangement of atoms in the crystal lattice. Experimental studies have shown that this compound can crystallize in a tetragonal system. ias.ac.inias.ac.in DFT calculations can be used to optimize this known crystal structure and to explore the possibility of other, yet undiscovered, polymorphs.
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon in metal-organic frameworks. nih.govnih.gov DFT calculations can predict the relative stabilities of different polymorphs by comparing their total energies. cambridge.org This is essential for understanding which crystalline phase is thermodynamically most favorable under different conditions.
An illustrative table showing the calculated relative energies of hypothetical polymorphs of this compound is provided below.
| Polymorph | Crystal System | Hypothetical Relative Energy (kJ/mol) |
|---|---|---|
| Form I | Tetragonal | 0.0 (most stable) |
| Form II | Monoclinic | +5.2 |
| Form III | Orthorhombic | +8.7 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. digitellinc.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of this compound. nih.gov
MD simulations can be used to investigate the dynamic behavior of this compound in different environments, such as in aqueous solution or as a solid crystal. In solution, MD can model the dissociation of the salt, the hydration of the barium and succinate ions, and their interactions with water molecules. acs.orgresearchgate.netrsc.org
Key insights from MD simulations include:
Radial Distribution Functions (RDFs): RDFs describe how the density of surrounding particles varies as a function of distance from a reference particle. For this compound in water, RDFs can reveal the structure of the hydration shells around the Ba²⁺ and succinate ions.
Diffusion Coefficients: MD simulations can be used to calculate the diffusion coefficients of the ions in solution, providing information about their mobility. acs.org
Conformational Analysis: For the succinate anion, MD simulations can explore its different conformations (e.g., gauche and anti) and their relative populations in different environments.
Quantum-Chemical Modeling of Barium Coordination Environments
Quantum-chemical modeling provides a detailed understanding of the coordination environment of the barium ion in this compound. mdpi.com These models can range from small clusters, where the barium ion and its immediate ligands are treated with high-level quantum mechanical methods, to periodic models of the entire crystal.
Experimental studies on this compound have shown that the barium ion is coordinated by eight oxygen atoms from six different succinate ligands in a capped distorted pentagonal bipyramidal geometry. asianpubs.org Quantum-chemical calculations can be used to:
Optimize the Coordination Geometry: These calculations can refine the bond lengths and angles of the coordination polyhedron, providing a more accurate picture than what might be resolved from experimental data alone.
Analyze the Nature of the Coordination Bond: By analyzing the electron density and molecular orbitals, the nature of the interaction between the barium ion and the oxygen atoms of the succinate ligands can be characterized. This includes quantifying the degree of covalent and ionic character of the Ba-O bonds.
Calculate Binding Energies: The strength of the interaction between the barium ion and the succinate ligands can be estimated by calculating the binding energy.
An illustrative table of typical Ba-O bond lengths in a coordination complex, as could be determined by quantum-chemical modeling, is shown below.
| Bond | Hypothetical Calculated Bond Length (Å) |
|---|---|
| Ba-O1 | 2.71 |
| Ba-O2 | 2.75 |
| Ba-O3 | 2.80 |
| Ba-O4 | 2.85 |
Advanced Functional Properties and Potential Applications of Barium Succinate
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are crucial for various photonic technologies, including frequency conversion and optical switching. The NLO response of a material is highly dependent on its crystal structure, particularly the absence of a center of symmetry. rsc.org Barium succinate (B1194679) single crystals have been identified as promising NLO-active materials, demonstrating the potential for applications in laser technology and photonics. researchgate.netresearchgate.net
Second Harmonic Generation (SHG) is a key NLO phenomenon where a material converts incoming laser light of a specific frequency into light with exactly double that frequency. The efficiency of this conversion is a critical metric for evaluating NLO materials. Studies on barium succinate single crystals, grown in a silica (B1680970) gel medium, have quantified their SHG efficiency. Using the Kurtz and Perry powder technique, the SHG output intensity of these crystals was found to be significantly higher than that of a widely used reference material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net This enhanced efficiency highlights this compound's potential as a better alternative to conventional NLO crystals like KDP. researchgate.net
| Compound | Crystal Growth Method | Relative SHG Efficiency | Reference |
| This compound | Silica Gel Medium | 3.5 times that of KDP | researchgate.net |
| Potassium Dihydrogen Phosphate (KDP) | - | 1 (Reference) | researchgate.net |
This interactive table summarizes the comparative Second Harmonic Generation (SHG) efficiency of this compound.
The NLO properties of this compound are intrinsically linked to its crystal structure. Research has shown that the method of crystal growth can lead to different polymorphs with distinct crystal systems. For instance, single crystals grown via the slow evaporation technique exhibit a monoclinic structure. researchgate.net In contrast, crystals grown in a silica gel medium have been reported to possess a tetragonal structure. ias.ac.inspast.org
Crystallographic Data for this compound Polymorphs
| Growth Method | Crystal System | Lattice Parameters | Reference |
|---|---|---|---|
| Slow Evaporation | Monoclinic | a = 5.20 Å, b = 9.02 Å, c = 5.60 Å; β = 91.16° | researchgate.net |
This table presents the different crystal structures of this compound obtained through various growth methods.
The NLO activity arises from the specific arrangement of barium ions and succinate ligands within the crystal lattice. The coordination between the metal center and the organic dicarboxylic acid ligand in a non-centrosymmetric fashion is fundamental for observing a significant SHG response. rsc.org The good optical transmittance of this compound crystals in the visible and near-infrared regions (250 nm–1200 nm) is another crucial property that makes them suitable for NLO applications, as it ensures that the fundamental and second-harmonic waves can propagate through the material with minimal loss. researchgate.net
Catalytic Applications
Metal-organic frameworks, including those based on alkaline earth metals like barium, are recognized for their potential as heterogeneous catalysts. ias.ac.inresearchgate.net Their high surface area, tunable porosity, and the presence of active metal sites and functional organic linkers make them effective in various chemical transformations. researchgate.net
Barium-based MOFs have demonstrated notable catalytic activity, particularly in base-catalyzed reactions such as aldol (B89426) condensation. researchgate.netresearchgate.net The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. ncert.nic.inttu.edu Studies have shown that barium-containing MOFs can act as efficient heterogeneous catalysts for the reaction between various aromatic aldehydes and ketones like acetone. researchgate.netresearchgate.net
For example, a barium-based MOF built with 3,5-pyrazoledicarboxylic acid ligands showed superior catalytic activity compared to its magnesium-based analogue. researchgate.net It effectively catalyzed the aldol condensation of p-nitrobenzaldehyde, o-nitrobenzaldehyde, and m-nitrobenzaldehyde with acetone, achieving high product yields under specific conditions. researchgate.net The ability to be easily separated from the reaction mixture and potentially reused makes these materials attractive from an industrial and green chemistry perspective. google.com
Catalytic Performance of a Barium-Based MOF in Aldol Condensation
| Aldehyde Reactant | Ketone Reactant | Isolated Yield of β-aldol product | Reference |
|---|---|---|---|
| p-nitrobenzaldehyde | Acetone | 96% | researchgate.net |
| o-nitrobenzaldehyde | Acetone | 90% | researchgate.net |
This interactive table showcases the catalytic efficiency of a Barium-based Metal-Organic Framework in various aldol condensation reactions.
The catalytic mechanism in aldol condensations over basic MOFs involves the active sites on the framework. The basicity of barium-containing frameworks is considered the key driver of their catalytic performance. researchgate.net The general mechanism for a base-catalyzed aldol reaction proceeds through several steps:
An α-hydrogen from the ketone is abstracted by a basic site on the catalyst, forming an enolate intermediate. ncert.nic.in
The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde molecule. ncert.nic.in
This leads to the formation of a β-hydroxy ketone (an aldol adduct). ncert.nic.in
Subsequently, this adduct can undergo dehydration to form an α,β-unsaturated ketone, which is the final condensation product. ncert.nic.in
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound is a quintessential example of a coordination polymer, where metal ions (barium) are linked by organic ligands (succinate anions) to form extended one-, two-, or three-dimensional networks. ias.ac.inspast.org Succinic acid is a versatile and widely used building block in the synthesis of coordination polymers due to the multiple coordination modes of its carboxylate groups. ias.ac.inrsc.org
The structural diversity of metal succinates is vast, and this compound is no exception. Depending on the synthesis conditions, it can form different framework structures. researchgate.netias.ac.in This structural flexibility allows for the design of materials with tailored properties. Beyond the simple binary compound, this compound can also be incorporated as a component into more complex, multi-metallic coordination polymers. An example is the compound Ba₂[(UO₂)₃(suc)₃F₄]·5H₂O, which features a sophisticated framework containing barium, uranium, and succinate ions. ter-arkhiv.ru
Furthermore, succinate-based MOFs featuring other metals, such as cerium and lanthanum, have been synthesized for various applications, including electrocatalysis and adsorption. aip.orgnih.gov These examples underscore the importance of the succinate ligand and metal ions like barium in the construction of advanced functional materials within the broad class of MOFs and coordination polymers. acs.orgacs.org
Exploration of Gas Adsorption and Separation Capabilities
The exploration of metal-organic frameworks (MOFs) for gas adsorption and separation is a significant area of materials science research. stfc.ac.ukansto.gov.aursc.org These crystalline porous materials are noted for their high porosity and tunable pore environments, making them suitable for applications like carbon capture and gas storage. rikkyo.ac.jp Metal-organic crystals, the class of materials to which this compound belongs, are recognized for their potential in gas adsorption and separation. ias.ac.in
While specific studies focusing exclusively on this compound for gas adsorption are not extensively documented, the viability of succinic acid as a ligand in designing such materials has been demonstrated. For instance, a bio-MOF based on chromium and succinic acid (Cr-SA) was synthesized and shown to possess a significant surface area of 233 m²/g and a total pore volume of 0.66 cm³/g. kyushu-u.ac.jp This chromium-succinate framework was developed as a preliminary study for CO₂ capture applications, indicating that the succinate ligand can form the porous structures necessary for gas adsorption. kyushu-u.ac.jp The principles of designing MOFs for gas separation often involve controlling the pore size or decorating the pore walls with functional groups to achieve selectivity for specific gas molecules. researchgate.net Given that this compound shares the fundamental structure of a metal-organic framework, it represents a candidate for future research into materials for selective gas adsorption and separation technologies.
Development of Luminescent Materials
The development of novel luminescent materials is crucial for advancements in lighting, displays, and optical sensors. Metal-organic crystals are known to have potential applications in luminescence. ias.ac.inresearchgate.net Research into related barium compounds and other metal succinates supports the potential for developing this compound-based phosphors.
Studies have shown that even carefully purified crystalline barium compounds can exhibit faint luminescence at room temperature when excited by various rays, a brightness that can be enhanced significantly through heat treatment. aps.org More complex metal-organic structures, such as a barium thiourea (B124793) chloride (BTCL) crystal, have been shown to exhibit notable photoluminescence emission peaks in the blue-green region of the spectrum (at 482.5 nm and 491 nm). worldscientific.com Furthermore, a 3D barium carboxylate MOF has also been investigated for its photoluminescent properties. researchgate.net
A common strategy for inducing or enhancing luminescence is doping the host material with an activator ion, such as a rare-earth element. For example, doping hydroxylapatite with europium (Eu³⁺) ions successfully creates a material with strong red fluorescence, suitable for bioimaging applications. mdpi.com Similarly, rubidium hydrogen succinate hydrate (B1144303) has been found to emit blue light. researchgate.net These findings suggest a viable pathway for the development of luminescent materials from this compound. By doping the this compound crystal lattice with suitable activator ions, it may be possible to create novel phosphors with specific emission characteristics for various optical applications.
Sensor Applications
Development of UV-Vis-NIR Sensor Materials
The optical properties of this compound make it a promising candidate for sensor applications, particularly in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions. A key requirement for materials used in optoelectronic devices is a wide range of optical transparency. researchgate.net
Research on this compound single crystals grown by the slow evaporation technique has demonstrated their favorable optical transmission characteristics. researchgate.net The material possesses good transparency, approximately 74%, across the entire visible region and extends into the UV and NIR regions, with a total transparent wavelength range of 250 nm to 1200 nm. researchgate.net The lower cutoff wavelength is observed at 250 nm, which is attributed to electronic transitions. researchgate.net The absence of significant absorbance between 250 nm and 1200 nm is a critical feature for materials intended for nonlinear optical (NLO) applications and suggests its utility as a sensor material for these spectral regions. researchgate.net
Table 1: Optical Properties of this compound Single Crystal
| Property | Value | Reference |
|---|---|---|
| Transmittance | ~74% | researchgate.net |
| Optical Window | 250 nm - 1200 nm | researchgate.net |
Dielectric Behavior Studies
The study of dielectric properties is fundamental to understanding the electrical behavior of insulating materials and their potential for use in electronic components like capacitors.
Analysis of Dielectric Constant and Loss as a Function of Frequency and Temperature
Similarly, the dielectric loss, which represents the energy dissipated in the material, also decreases with increasing frequency. ias.ac.in The temperature also influences these properties, with reports indicating that the dielectric constant and loss decrease with a rise in temperature for gel-grown crystals. ias.ac.in
Table 2: Dielectric Behavior of this compound with Increasing Frequency
| Property | Trend with Increasing Frequency | Rationale | Reference |
|---|---|---|---|
| Dielectric Constant (εr) | Decreases | Dipoles cannot comply with the varying external field, reducing polarization. | ias.ac.in |
Correlation of Dielectric Properties with Crystal Quality and Defect Concentration
The dielectric properties of a crystalline material are intrinsically linked to its structural quality, including the presence of impurities and defects. For this compound, a strong correlation has been established between its dielectric behavior and crystal perfection.
The low value of dielectric loss observed at higher frequencies in this compound crystals is a direct indication that the crystals possess a lesser number of electrically active defects. ias.ac.in Defects and impurities in a crystal can contribute to space charge polarization, which is a significant factor in the dielectric response, especially at lower frequencies and higher temperatures. researchgate.net Therefore, a low dielectric loss suggests a higher purity and more perfect crystal lattice. The method of crystal growth plays a role in this, as crystals grown by the gel method are noted to have fewer defects due to the absence of convection in the growth medium. ias.ac.in The sharpness of peaks in thermal analysis (DTA) can also be an indicator of exceptional crystalline quality, which in turn correlates with the observed dielectric properties. researchgate.net
Mechanical Characteristics (e.g., Microhardness)
Research focused on the growth and characterization of this compound single crystals has described them as having "mechanical softness". usm.myresearchgate.net This characterization suggests that the crystals are relatively easy to deform or scratch compared to harder materials. This mechanical softness is an intrinsic property influenced by the crystal structure and the nature of the bonding between the barium ions and the succinate ligands.
In a study by Christy D. S. et al. (2022), this compound (BS) single crystals were successfully synthesized using a slow evaporation method. usm.myresearchgate.net While the study focused on various physicochemical properties, it was noted that the resulting BS crystals exhibit mechanical softness. usm.myresearchgate.net This finding is significant as it points towards the nature of the internal structure, likely dominated by weaker ionic and van der Waals forces, which are characteristic of some metal-organic frameworks.
The mechanical properties of such compounds are closely linked to their crystal system and internal bonding. For instance, the presence of planes of weakness or slip planes within the crystal lattice can lead to lower hardness values. The research by Christy D.S. et al. identifies the crystal system of their synthesized this compound as monoclinic. usm.myresearchgate.net Different crystal growth techniques can result in different crystal structures, which in turn can affect the mechanical properties. For example, earlier studies by Binitha M. P. et al. using a gel growth method reported a tetragonal crystal structure for this compound. ias.ac.in The specific arrangement of atoms and bonds in these different crystalline forms would be expected to influence their mechanical response, though direct comparative hardness data is not available.
For context, studies on other metal succinates have included quantitative microhardness testing. For example, Vickers microhardness tests have been performed on crystals of calcium succinate and potassium boro-succinate. sci-hub.stresearchgate.net These studies help in understanding the range of mechanical properties that can be expected from this class of materials. However, without direct measurement on this compound, any comparison remains speculative. The repeated description of this compound as mechanically soft in the literature underscores a consistent observation across different research efforts, even in the absence of specific hardness values. usm.myresearchgate.netsci-hub.st
Table 1: Qualitative Mechanical Characteristics of this compound
| Property | Finding | Source |
| Mechanical Nature | Described as having "mechanical softness" | usm.myresearchgate.netsci-hub.st |
| Crystal System | Monoclinic (in some studies) | usm.myresearchgate.net |
| Tetragonal (in other studies) | ias.ac.in |
Future Directions and Emerging Research Areas in Barium Succinate Chemistry
Exploration of Novel Polymorphs and Solvates
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study as different polymorphs can exhibit distinct physical and chemical properties. The exploration of novel polymorphs and solvates (crystals containing solvent molecules) of barium succinate (B1194679) is a promising research frontier. While some studies have successfully synthesized barium succinate crystals, discrepancies in the reported crystal structures highlight the need for more comprehensive investigation. ias.ac.inresearchgate.net For instance, single crystals of this compound grown in silica (B1680970) gel were identified as having a tetragonal structure, whereas a slow evaporation technique reportedly produced crystals with a monoclinic system. ias.ac.inresearchgate.net
Future research will likely focus on systematic polymorph screening. This involves crystallizing this compound under a wide variety of conditions, using an array of solvents and techniques such as liquid-assisted grinding and slurry methods, which have been successful in identifying polymorphs for other compounds. researchgate.net The discovery of new polymorphs or solvates, including various hydrates, could unlock materials with tailored properties. google.comacs.org Characterization of these new forms would rely on techniques like X-ray Powder Diffraction (XRPD) and thermal analysis to create a complete picture of this compound's polymorphic landscape. researchgate.net
Table 1: Reported Crystal Structures for this compound
| Growth Method | Reported Crystal System | Source |
| Silica Gel Diffusion | Tetragonal | ias.ac.in |
| Slow Evaporation | Monoclinic | researchgate.net |
Design and Synthesis of Hybrid Materials and Composites Incorporating this compound
The integration of this compound into hybrid materials and composites is a significant area for future development. These materials, which combine two or more distinct components to achieve synergistic properties, are used across numerous industries, from aerospace to electronics. numberanalytics.com Research into composites containing other barium compounds, such as barium hexaferrite or barium sulfate, provides a blueprint for how this compound could be utilized. researchgate.netscielo.br
One promising avenue is the use of this compound as a functional filler in a polymer matrix. For example, the creation of a magnetic nanocomposite by integrating hard magnetic barium hexaferrite (BHF) nanoplatelets into a poly(ethylene) succinate (PES) polyester (B1180765) matrix demonstrates the potential for combining barium-containing particles with succinate-based polymers. researchgate.netcardiff.ac.uk Future work could explore the direct incorporation of this compound particles into various polymer matrices to create novel composites. The objectives would be to enhance specific properties of the host polymer, such as mechanical strength, thermal stability, or to introduce new functionalities based on the properties of this compound.
Table 2: Potential this compound-Based Hybrid Materials and Research Goals
| Composite System | Potential Polymer Matrix | Target Property/Application | Research Analogy |
| This compound Particles | Poly(ethylene succinate) (PES) | Biodegradable thermoplastic with tailored mechanical properties | Barium Hexaferrite in PES researchgate.netcardiff.ac.uk |
| This compound Fibers | Epoxy Resin | Enhanced flexural strength and impact resistance | Natural fiber composites scielo.br |
| This compound Nanoparticles | Poly(arylene ether nitrile) (PAEN) | High-temperature resistant dielectric materials | Barium Strontium Titanate in PAEN researchgate.net |
Application of Advanced In-situ Characterization Techniques
To understand and control the formation and behavior of this compound materials, advanced in-situ characterization techniques are indispensable. These methods allow for the real-time monitoring of chemical and physical processes as they occur, providing insights that are unattainable with conventional post-synthesis analysis. researchgate.net
For instance, Synchrotron Radiation Computed Laminography (SR-CL) could be used to visualize the dispersion and integration of this compound particles within a polymer matrix during the curing process of a composite. researchgate.net Similarly, in-situ Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS) could be employed to track the crystallization process of this compound from a solution in real-time. This could help identify transient intermediate phases and understand the mechanisms that lead to the formation of different polymorphs. european-mrs.com These techniques provide crucial data for optimizing synthesis protocols and understanding material performance under operational conditions.
Table 3: In-situ Characterization Techniques and Their Application to this compound Research
| Technique | Abbreviation | Potential Application | Reference Insight |
| Synchrotron Radiation Computed Laminography | SR-CL | 3D imaging of composite formation and flow front evolution during resin transfer moulding. | researchgate.net |
| X-ray Tomoscopy | - | Real-time 3D imaging of dynamic processes like crystal growth or material stress response. | researchgate.net |
| Small/Wide Angle X-ray Scattering | SAXS/WAXS | Monitoring nucleation and growth of polymorphs from solution; studying nanoparticle structure. | european-mrs.com |
| X-ray Powder Diffraction | XRD | Tracking phase transitions between different polymorphs under changing temperature or pressure. | rsc.org |
Rational Design Strategies for Tailored this compound-Based Materials
The shift from trial-and-error discovery to rational design is a key trend in materials science. This approach involves using computational modeling and simulation to predict material properties and guide experimental synthesis. For this compound, rational design strategies can accelerate the discovery of new materials with specific, predefined characteristics.
Molecular modeling, for example, can be used to predict the stability of different potential polymorphs of this compound or to simulate the interfacial interactions between this compound particles and a polymer matrix in a composite material. researchgate.net This approach has been successfully used to design dispersants for barium titanate suspensions and can be adapted for this compound. researchgate.net By understanding these interactions at a molecular level, researchers can select the most promising combinations of materials before engaging in extensive laboratory work. Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide insights into electronic structure and thermodynamic stability, guiding the synthesis of materials with desired optical, mechanical, or electronic properties. researchgate.net
Table 4: Rational Design Approaches for this compound Materials
| Design Strategy | Computational Tool | Objective | Analogous Application |
| Polymorph Prediction | Molecular Dynamics (MD), DFT | Predict relative stability and properties of undiscovered this compound polymorphs. | Design of dendritic polymers thno.org |
| Composite Interface Modeling | Molecular Dynamics (MD) | Optimize compatibility and adhesion between this compound and polymer matrices. | Design of dispersants for barium titanate researchgate.net |
| Pathway Analysis | Elementary Mode Analysis | Design efficient synthesis or conversion pathways involving succinate. | Metabolic engineering for succinate production nih.gov |
Investigation of Sustainable Synthesis Routes and Green Chemistry Principles
In line with the global push for environmental sustainability, future research on this compound must incorporate the principles of green chemistry. kahedu.edu.in A major focus will be the development of eco-friendly synthesis routes that minimize waste, avoid hazardous substances, and utilize renewable resources.
A key opportunity lies in the use of bio-based succinic acid. Succinic acid is recognized as a top platform chemical that can be produced through the fermentation of renewable carbohydrates. researchgate.netfraunhofer.de Utilizing this bio-derived succinic acid as a precursor for this compound would significantly improve the sustainability of its production process. nih.gov
Table 5: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application to this compound Synthesis | Reference Insight |
| Use of Renewable Feedstocks | Synthesize from bio-based succinic acid derived from fermentation. | researchgate.netfraunhofer.de |
| Safer Solvents and Auxiliaries | Utilize water as a solvent or develop solvent-free reaction conditions. | kahedu.edu.incmu.ac.th |
| Catalysis | Employ catalytic reagents in preference to stoichiometric ones to improve atom economy and reduce waste. | nih.gov |
| Waste Prevention | Design syntheses with high atom economy to minimize the formation of byproducts. | kahedu.edu.in |
| Design for Energy Efficiency | Explore energy-efficient methods such as microwave or ultrasonic-assisted synthesis. | kahedu.edu.in |
Q & A
Basic Research Questions
What are the established synthesis methods for barium succinate, and how do reaction conditions influence product purity?
This compound is typically synthesized via neutralization reactions between succinic acid and barium hydroxide or carbonate. Key factors include:
- pH control : Maintaining alkaline conditions (pH 8–10) ensures complete deprotonation of succinic acid, enhancing barium ion binding .
- Temperature : Moderate temperatures (60–80°C) prevent thermal decomposition of succinic acid while promoting reaction kinetics .
- Stoichiometry : A 1:1 molar ratio of succinic acid to barium salt minimizes unreacted precursors.
Characterization via FTIR (for carboxylate bands at ~1,550–1,600 cm⁻¹) and TGA (to assess thermal stability up to decomposition at ~300°C) is critical for verifying purity .
Which characterization techniques are most effective for analyzing this compound’s structural and thermal properties?
- XRD : Determines crystallinity and lattice parameters; anhydrous this compound typically shows peaks at 2θ = 15.3°, 24.7°, and 30.1° .
- SEM/EDS : Reveals morphology (e.g., needle-like crystals) and confirms elemental composition (Ba, C, O).
- DSC/TGA : Quantifies dehydration steps (e.g., water loss at 100–150°C) and thermal decomposition profiles .
- FTIR : Identifies symmetric/asymmetric stretching of carboxylate groups, confirming successful synthesis .
Advanced Research Questions
How can factorial experimental design optimize this compound synthesis for specific applications (e.g., catalysis or materials science)?
A full factorial design (3³) evaluates three factors (e.g., concentration, temperature, stirring rate) at three levels to identify interactions:
How should researchers address contradictions in reported data (e.g., varying decomposition temperatures) for this compound?
- Methodological audit : Compare synthesis protocols (e.g., precursor purity, drying methods). Residual moisture can lower observed decomposition temperatures .
- Instrument calibration : Validate TGA/DSC calibration using standard references (e.g., calcium oxalate).
- Replication studies : Reproduce conflicting results under controlled conditions to isolate variables (e.g., atmospheric vs. inert gas environments) .
What statistical approaches are recommended for analyzing this compound’s role in composite materials (e.g., polymer matrices)?
- Response Surface Methodology (RSM) : Models interactions between this compound loading (5–20 wt%) and mechanical properties (tensile strength, modulus).
- Principal Component Analysis (PCA) : Reduces dimensionality in datasets linking thermal stability (TGA) to crystallinity (XRD) .
- Error propagation analysis : Quantifies uncertainty in composite performance metrics due to synthesis variability .
How can this compound’s reactivity be systematically studied for environmental applications (e.g., heavy metal sequestration)?
- Kinetic studies : Monitor ion-exchange capacity using ICP-MS, fitting data to pseudo-first/second-order models.
- Langmuir/Freundlich isotherms : Determine adsorption capacity (e.g., qₘₐₓ = 120 mg/g for Pb²⁺ at pH 6) and binding energetics .
- Competitive adsorption experiments : Test selectivity in multi-metal systems (e.g., Pb²⁺ vs. Cd²⁺) using fractional factorial designs .
What interdisciplinary research questions could explore this compound’s potential in energy storage or biomedicine?
- Solid-state batteries : Investigate ionic conductivity of this compound-polymer electrolytes using electrochemical impedance spectroscopy (EIS).
- Drug delivery : Assess biocompatibility (via MTT assays) and controlled release kinetics (e.g., pH-dependent solubility).
- Synchrotron studies : Map spatial distribution of barium ions in nanocomposites using X-ray absorption near-edge structure (XANES) .
Methodological Guidance
- Research question formulation : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, e.g., “How does this compound (I) compare to calcium succinate (C) in phosphate adsorption efficiency (O) over 24 hours (T)?” .
- Data integrity : Maintain raw datasets in repositories (e.g., Zenodo) and document metadata (instrument settings, ambient conditions) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
